Sumanirole maleate
Description
Historical Context of Development and Initial Therapeutic Interests
Sumanirole (B131212), also known by its developmental code PNU-95666, was developed with the therapeutic goals of treating Parkinson's disease and restless legs syndrome (RLS). wikipedia.orgnih.govbiocrick.com The rationale for its development stemmed from the understanding that Parkinson's disease is caused by the degeneration of dopaminergic cells in the substantia nigra, leading to a dopamine (B1211576) deficiency. drugbank.comwikipedia.org Dopamine agonists, which mimic the action of dopamine, are a key therapeutic strategy to manage the motor symptoms of this condition. wikipedia.orgyoutube.com
Clinical trials were conducted to evaluate the efficacy and safety of sumanirole for both early and advanced Parkinson's disease, as well as for RLS. nih.govclinicaltrials.govcochrane.org In studies involving patients with advanced Parkinson's disease, sumanirole was found to be statistically superior to a placebo in improving motor function scores. nih.gov Similarly, it was investigated in phase II trials for its potential to alleviate the symptoms of RLS. nih.gov However, in 2004, the clinical development program for sumanirole was discontinued. The decision was based on findings from studies that did not sufficiently differentiate it from existing therapies. wikipedia.org Despite not reaching clinical application, these initial investigations underscored its potent dopaminergic activity and set the stage for its subsequent role in research.
Classification and Pharmacological Significance as a Dopamine Agonist
Sumanirole is classified as a non-ergoline dopamine agonist. wikipedia.org Its pharmacological significance lies in its high selectivity and full agonist activity at the dopamine D2 receptor. wikipedia.orgnih.gov Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). wikipedia.org Sumanirole was one of the first compounds reported to exhibit such a high degree of selectivity for the D2 subtype over other dopamine receptors. nih.govresearchgate.net
Initial in vitro studies using radioligand binding assays demonstrated that sumanirole has a more than 200-fold selectivity for the D2 receptor compared to other dopamine receptor subtypes. nih.govresearchgate.net In these assays, it displayed high affinity for the D2 receptor. tocris.comrndsystems.com Subsequent research has provided more nuanced data on its selectivity profile. tocris.comrndsystems.com Functionally, in cell-based assays, sumanirole acts as a fully efficacious agonist, with EC50 values typically ranging from 17 to 75 nM. tocris.comnih.govrndsystems.com This high affinity and selectivity for the D2 receptor are key to its utility in dissecting the specific roles of this receptor in various physiological and pathological processes. researchgate.net
| Receptor Subtype | Ki (nM) - Study 1 tocris.comrndsystems.com | Ki (nM) - Study 2 tocris.comrndsystems.com |
|---|---|---|
| D1 | >7140 | - |
| D2 | 9.0 | 17.1 |
| D3 | 1940 | 546 |
| D4 | >2190 | - |
| Assay | EC50 Value (nM) | Reference |
|---|---|---|
| Cell-based assays | 17 - 75 | tocris.comnih.govrndsystems.com |
| Mitogenesis stimulation (D2 receptor) | 4.6 | biocrick.com |
Role as a Selective Research Tool in Neuropharmacology
The discontinuation of sumanirole's clinical development did not diminish its value to the scientific community. Instead, its high selectivity for the D2 receptor has made it an essential research tool for investigating the specific functions of this receptor subtype in the central nervous system. wikipedia.orgnih.gov By using sumanirole, researchers can stimulate D2 receptors with minimal interference from the D1, D3, or D4 receptor subtypes, allowing for a more precise understanding of D2-mediated effects. nih.govnih.gov
In preclinical research, sumanirole has been instrumental in characterizing the behavioral and physiological outcomes of selective D2 receptor activation. For example, it has been used in animal models to study its effects on motor activity and its potential anti-Parkinsonian actions. nih.govnih.gov Studies in rats have shown that sumanirole can induce significant and sustained rotational behavior in models of Parkinson's disease, an effect that is blockable by dopamine receptor antagonists. nih.gov Furthermore, it has been used to investigate the role of D2 receptors in sensorimotor gating, a process that is often disrupted in neuropsychiatric disorders. nih.gov Research in this area has demonstrated that sumanirole can alter prepulse inhibition (PPI) of the startle reflex in rats, providing insights into the dopaminergic modulation of this cognitive function. nih.gov The compound has also been employed to explore the development of novel therapeutic agents with biased agonism at the D2 receptor, which could offer improved efficacy and fewer side effects. nih.govresearchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-ORHWHDKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179386-44-8 | |
| Record name | Sumanirole maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUMANIROLE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Sumanirole Maleate
Receptor Binding Profile and Selectivity
Sumanirole's pharmacological identity is largely defined by its specific interactions with dopamine (B1211576) and, to a lesser extent, serotonin (B10506) receptors. Its binding affinity and functional efficacy have been characterized through extensive in vitro studies.
Dopamine D2 Receptor Affinity and Efficacy
Sumanirole (B131212) demonstrates a high affinity for the dopamine D2 receptor. tocris.comrndsystems.com In radioligand binding assays, it exhibits a binding affinity (Ki) of approximately 9.0 nM for the D2 receptor. tocris.comsci-hub.st Functionally, it acts as a fully efficacious agonist at the D2 receptor. researchgate.netnih.gov In cell-based assays, sumanirole shows potent agonist activity, with EC50 values (the concentration required to elicit a half-maximal response) reported to be between 17 and 75 nM. tocris.comrndsystems.comresearchgate.netnih.gov This potent and full agonism at the D2 receptor is a cornerstone of its pharmacological profile.
Table 1: Dopamine D2 Receptor Affinity and Functional Potency of Sumanirole
| Parameter | Value (nM) | Receptor Type |
|---|---|---|
| Binding Affinity (Ki) | 9.0 | Dopamine D2 |
| Functional Potency (EC50) | 17 - 75 | Dopamine D2 |
Selectivity Ratios Against Other Dopamine Receptor Subtypes (D1, D3, D4, D5)
A key characteristic of sumanirole is its remarkable selectivity for the D2 receptor subtype over other dopamine receptors. researchgate.netnih.gov Initial studies reported that sumanirole possesses a greater than 200-fold selectivity for the D2 receptor compared to other dopamine receptor subtypes. tocris.comrndsystems.comresearchgate.netnih.gov
Detailed binding assays have quantified this selectivity. The binding affinity (Ki) of sumanirole for the D1, D3, and D4 receptor subtypes is significantly lower than for the D2 receptor. tocris.comrndsystems.com More recent investigations have provided nuanced data, suggesting approximately a 32-fold selectivity for D2 over D3 receptors based on Ki values of 17.1 nM and 546 nM, respectively. tocris.comrndsystems.com There is limited specific binding data available for the D5 receptor subtype in relation to sumanirole.
Table 2: Comparative Binding Affinities (Ki) of Sumanirole at Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| D1 | >7140 |
| D2 | 9.0 |
| D3 | 1940 |
| D4 | >2190 |
Agonism at Serotonin 5-HT1A and 5-HT1D Receptors
Beyond the dopaminergic system, sumanirole also interacts with certain serotonin receptors. It has been shown to possess a moderate affinity for the serotonin 5-HT1A receptor, with a reported pKi value of 7.14, which corresponds to a Ki of approximately 73 nM. researchgate.netguidetopharmacology.org While sumanirole is associated with the 5-HT1A, 5-HT1D, and D2 receptors in some databases, specific in vitro binding or functional data detailing its agonist activity at the 5-HT1D receptor is not as extensively documented in primary research literature as its effects on dopamine and 5-HT1A receptors. patsnap.com
Intracellular Signaling Mechanisms
As a G protein-coupled receptor (GPCR) agonist, sumanirole's effects are mediated by a cascade of intracellular events that follow receptor binding. These mechanisms are central to understanding its cellular impact.
G-Protein Coupled Receptor Activation (Gi/o) and Adenylyl Cyclase Inhibition
The dopamine D2 receptor is a member of the D2-like receptor family, which are canonically coupled to inhibitory G proteins, specifically those of the Gi/o family. nih.gov Upon activation by an agonist like sumanirole, the D2 receptor undergoes a conformational change that facilitates the activation of these associated Gi/o proteins. nih.govresearchgate.net This activation leads to the inhibition of the enzyme adenylyl cyclase. drugbank.comsigmaaldrich.com Studies have utilized sumanirole as a tool to specifically investigate D2 receptor-mediated signaling through Gi/o proteins, confirming its role in initiating this inhibitory pathway. nih.gov
Modulation of cAMP Accumulation
The inhibition of adenylyl cyclase by the activated Gi/o protein has a direct consequence on the levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.com Adenylyl cyclase is responsible for the conversion of ATP to cAMP. nih.gov Therefore, by inhibiting this enzyme, sumanirole effectively reduces the intracellular accumulation of cAMP. nih.gov This decrease in cAMP levels alters the activity of downstream signaling molecules, such as protein kinase A (PKA), and is a fundamental mechanism through which D2 receptor activation modulates neuronal function. nih.gov
Influence on Mitogenesis Pathways
The influence of Sumanirole maleate (B1232345) on mitogenesis pathways has not been extensively characterized in dedicated studies. However, the role of the dopamine D2 receptor, for which Sumanirole is a selective agonist, in modulating cell growth and proliferation has been a subject of investigation. Activation of D2 receptors has been shown to stimulate DNA synthesis and cell proliferation in various cell types, a process that is dependent on G protein signaling. nih.gov
Research into the downstream signaling of D2 receptor activation has identified several key mitogenic pathways. In rat C6 glioma cells stably expressing the D2L receptor, dopamine was found to activate both the extracellular signal-regulated kinase (ERK) and the c-Jun NH2-terminal kinase (JNK) pathways. nih.gov This activation was mediated through a Ras-dependent mechanism and was linked to increased DNA synthesis, indicating a direct role for these MAPK pathways in D2 receptor-mediated mitogenesis. nih.gov Specifically, dopamine application led to a nine-fold increase in ERK activity and a three-fold increase in JNK activity. nih.gov
Furthermore, in Chinese hamster ovary (CHO) cells expressing D2 receptors, agonist stimulation has been shown to induce mitogenesis. nih.gov This proliferative response is independent of changes in cyclic AMP (cAMP) but is blocked by tyrosine kinase inhibitors, suggesting the involvement of tyrosine phosphorylation in the signaling cascade. nih.gov Studies in other cell systems have also implicated the p38 MAPK pathway in the cellular responses to D2 receptor activation, particularly in the context of dopamine-induced apoptosis of lactotropes, which is mediated by the short isoform of the D2 receptor (D2S). plos.org
While these findings establish the capacity of the D2 receptor to engage mitogenic signaling cascades, further research is required to specifically delineate the effects of Sumanirole maleate on these pathways and to understand how its biased signaling profile might influence cellular proliferation and survival.
Investigation of β-Arrestin Recruitment
A significant area of research into the molecular pharmacology of this compound has been the investigation of its ability to recruit β-arrestin. β-arrestins are intracellular proteins that play a critical role in the desensitization and internalization of G protein-coupled receptors (GPCRs), as well as in initiating G protein-independent signaling cascades. The concept of "biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another, for example, G protein signaling versus β-arrestin recruitment.
Studies utilizing Bioluminescence Resonance Energy Transfer (BRET) assays have been instrumental in characterizing the biased agonist profile of Sumanirole at the dopamine D2 receptor. These studies have consistently demonstrated that Sumanirole is a potent activator of G protein-dependent signaling, such as the inhibition of cAMP production, while exhibiting substantially reduced efficacy and potency for the recruitment of β-arrestin-2. nih.gov
In one such study, novel bivalent ligands based on the Sumanirole pharmacophore were developed to explore the structural determinants of biased agonism at the D2 receptor. nih.gov The findings revealed that substitutions at specific positions on the Sumanirole scaffold could enhance G protein activation while simultaneously suppressing β-arrestin recruitment. nih.gov This highlights the potential for designing functionally selective D2R agonists with tailored signaling properties.
The table below summarizes the functional activity of Sumanirole in comparison to other D2 receptor agonists in β-arrestin recruitment assays.
| Compound | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Recruitment (Emax %) | Reference |
| Dopamine | 7.3 ± 0.1 | 100 ± 5 | nih.gov |
| Quinpirole (B1680403) | 7.1 ± 0.1 | 100 ± 6 | nih.gov |
| Sumanirole | < 6 | < 20 | nih.gov |
The data clearly illustrates that while dopamine and the classic D2 agonist quinpirole are full agonists for β-arrestin recruitment, Sumanirole demonstrates markedly lower potency and efficacy in this pathway. This G protein-biased agonism is a defining feature of Sumanirole's molecular pharmacology.
Further research into bivalent ligands derived from Sumanirole has reinforced these findings. The table below presents data for a selection of these bivalent compounds, demonstrating the consistent G protein bias.
| Compound | D2R Binding Affinity (Ki, nM) | G Protein Activation (pEC50) | β-Arrestin 2 Recruitment (pEC50) | Reference |
| Sumanirole | 8.3 ± 1.2 | 7.9 ± 0.1 | < 6 | nih.gov |
| Compound 18 | 1.2 ± 0.2 | 8.5 ± 0.1 | < 6 | nih.gov |
| Compound 19 | 0.5 ± 0.1 | 9.3 ± 0.1 | 6.1 ± 0.1 | nih.gov |
These findings underscore the value of Sumanirole as a scaffold for developing novel D2R agonists with a reduced propensity to engage β-arrestin-mediated pathways. nih.gov Such biased agonists may offer therapeutic advantages by minimizing the receptor desensitization and potential adverse effects associated with β-arrestin signaling.
Structure Activity Relationships Sar and Analog Design
Elucidation of Key Pharmacophores for Dopamine (B1211576) D2 Receptor Activity
The core structure of sumanirole (B131212), (R)-5,6-dihydro-5-(methylamino)-4H-imidazo-[4,5,1-ij]quinolin-2(1H)-one, acts as the primary pharmacophore (PP) essential for recognizing the orthosteric binding site (OBS) of the D2 receptor. nih.govtocris.com This tricyclic system is a critical molecular determinant for its high-affinity binding. The OBS, where endogenous dopamine binds, is highly conserved between D2 and D3 receptors, which explains why sumanirole, despite its high D2R affinity, shows only modest selectivity over the D3R in some assays. nih.gov
Initial studies reported that sumanirole exhibited over 200-fold selectivity for the D2 receptor compared to other dopamine receptor subtypes. nih.govresearchgate.net However, more recent investigations using different assay conditions have reported a more modest selectivity of approximately 32-fold for D2 over D3 receptors. tocris.comrndsystems.com
| Receptor Subtype | Original Reported Ki (nM) nih.gov | Recent Reported Ki (nM) tocris.comrndsystems.com |
|---|---|---|
| D2 | 9.0 | 17.1 |
| D3 | 1940 | 546 |
| D4 | >2190 | - |
| D1 | >7140 | - |
Linker Chemical Space and Stereochemical Influences on Receptor Activity
The exploration of bivalent ligands, which connect the primary sumanirole pharmacophore to a secondary pharmacophore (SP) via a linker, has been a key strategy. nih.govresearchgate.net This approach aims to engage a secondary binding pocket (SBP) on the receptor, potentially enhancing affinity, selectivity, and functional bias. researchgate.netmdpi.com The chemical nature and length of the linker are critical. For instance, studies have investigated linkers such as the classic n-butylamide and more rigid structures like the trans-cyclopropyl constrained analogue to connect the sumanirole scaffold to various secondary fragments. mdpi.comacs.org
Stereochemistry plays a crucial role in receptor activity. The (R)-enantiomer of sumanirole is the active form. tocris.com In the design of novel bitopic agonists based on other scaffolds, the chirality of both the primary pharmacophore and the linker has been shown to significantly impact efficacy and potency at dopamine receptors, highlighting the importance of precise three-dimensional structure for optimal receptor interaction. mdpi.com
Rational Design of Biased Agonists
A major focus of modern drug design is the development of "biased agonists" or "functionally selective" ligands. acs.org These compounds differentially activate the downstream signaling pathways of a receptor. For G-protein coupled receptors (GPCRs) like the D2R, the two primary pathways are G-protein-dependent signaling and β-arrestin-mediated signaling. nih.govnih.gov The goal is to design molecules that preferentially activate the therapeutically relevant pathway while avoiding those associated with adverse effects. researchgate.net
Sumanirole itself is considered a largely unbiased or balanced D2R agonist. acs.org However, its scaffold has been successfully used to design novel analogs that are strongly biased towards G-protein activation. nih.govnih.gov D2-like receptors couple to Gi/o proteins, which inhibit the production of cyclic AMP (cAMP). nih.gov In contrast, β-arrestin recruitment leads to receptor desensitization, internalization, and activation of G-protein-independent signaling cascades. nih.govyoutube.com
Research has shown that by creating bivalent ligands from the sumanirole pharmacophore, it is possible to significantly enhance agonist efficacy for Gi/o-protein mediated cAMP inhibition while simultaneously reducing or even abolishing potency and efficacy for β-arrestin recruitment. nih.govnih.govresearchgate.net This approach has led to the development of analogs with significant G-protein activation bias, in some cases exceeding 1000-fold. researchgate.net
The functional selectivity of sumanirole analogs is dictated by specific structural modifications. nih.gov Key structural determinants for achieving a G-protein biased profile include:
Substitutions at N-1 and N-5 positions: Modifications at the N-1 and/or N-5 positions of the sumanirole imidazo-quinolinone core are crucial. nih.govnih.gov
Secondary Pharmacophores (SP): The chemical nature of the secondary aromatic pharmacophore, which is attached via a linker, plays a pivotal role in conferring bias. nih.govresearchgate.net
Linker Properties: The length and rigidity of the linker connecting the primary and secondary pharmacophores influence how the ligand orients itself in the binding pockets, thereby affecting downstream signaling. acs.org
Structure-activity relationship studies have demonstrated a clear correlation between these substitutions and the ability of the new bivalent compounds to selectively activate G-proteins over β-arrestin recruitment in functional assays. nih.govnih.gov
Development of Novel Analogs for Enhanced Selectivity and Efficacy
Leveraging the sumanirole scaffold, researchers have developed novel bivalent ligands with improved properties. nih.govnih.gov This strategy involves linking the sumanirole PP to an SP, creating a bitopic ligand that can bind to both the orthosteric and a secondary (or allosteric) binding site simultaneously. nih.govdrugbank.com This approach has successfully generated analogs with enhanced D2R affinity and potency for G-protein coupling compared to sumanirole. researchgate.net
One notable example is a compound identified in research literature as Compound 19 , a bivalent ligand derived from sumanirole. nih.govnih.gov This analog was identified as a new lead compound due to its potent and selective D2 G-protein biased agonism, exhibiting an EC50 in the subnanomolar range for cAMP inhibition, while having significantly diminished activity at the β-arrestin pathway. nih.govnih.gov
| Compound | D2R cAMP Inhibition (EC50, nM) | D2R β-Arrestin Recruitment (EC50, nM) | Bias Profile |
|---|---|---|---|
| Sumanirole | 31.4 | 123 | Balanced/Slight G-protein bias |
| Compound 19 | 0.68 | >10,000 | Strongly G-protein biased |
These novel analogs serve as proof-of-concept that G-protein activation bias can be engineered, potentially leading to D2R agonist therapeutics with improved efficacy and fewer side effects like tolerance. researchgate.net
Sumanirole as a Scaffold for Lead Optimization
The sumanirole structure is a quintessential example of a valuable scaffold for lead optimization in drug discovery. nih.govresearchgate.net Lead optimization is the iterative process of modifying a promising compound (a "lead") to enhance its therapeutic properties, such as efficacy and selectivity, and improve its drug-like characteristics. arxiv.orgpreprints.org
The development of bivalent ligands and biased agonists from sumanirole perfectly illustrates this process. nih.govresearchgate.net By retaining the core pharmacophore responsible for D2R affinity and systematically modifying other parts of the molecule—such as adding linkers and secondary pharmacophores or making substitutions at key positions—researchers can fine-tune the pharmacological profile of the resulting compounds. nih.govnih.gov This strategy allows for the exploration of chemical space to produce novel compounds with distinct and potentially superior therapeutic profiles compared to the original lead. arxiv.org
Preclinical Pharmacological Characterization
In Vitro Studies on Dopamine (B1211576) Receptor Function
The in vitro profile of sumanirole (B131212) maleate (B1232345) establishes its high affinity and functional selectivity for the dopamine D2 receptor subtype.
Cell-Based Assays for Agonist Efficacy (EC50 Values)
In cell-based functional assays, sumanirole acts as a fully efficacious agonist at the dopamine D2 receptor. tocris.comnih.gov Studies have consistently reported its potency, with EC50 values typically falling within the range of 17 to 75 nM. tocris.comnih.govrndsystems.com This demonstrates sumanirole's ability to effectively stimulate the D2 receptor at nanomolar concentrations.
Further investigation into its binding affinity reveals a significant selectivity for the D2 receptor over other dopamine receptor subtypes. One report indicated Ki values of 9.0 nM for D2 receptors, compared to 1940 nM for D3, >2190 nM for D4, and >7140 for D1 receptors, highlighting a greater than 200-fold selectivity for the D2 subtype. rndsystems.com A more recent analysis confirmed this preference, showing a 32-fold selectivity for D2 over D3 receptors with Ki values of 17.1 nM and 546 nM, respectively. tocris.comrndsystems.com
Sumanirole Maleate Binding Affinity (Ki) at Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 |
|---|---|---|
| D1 | >7140 | - |
| D2 | 9.0 | 17.1 |
| D3 | 1940 | 546 |
| D4 | >2190 | - |
Inhibition of Forskolin-Stimulated cAMP Accumulation
In Vivo Animal Models of Neurological Disorders
The functional activity of sumanirole has been assessed in several rodent models that mimic the dopamine-deficient states characteristic of certain neurological disorders.
Parkinson's Disease Models
Sumanirole has demonstrated significant efficacy in preclinical models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.
In rat models treated with reserpine (B192253) and α-methyl-para-tyrosine, which deplete dopamine stores and inhibit its synthesis, respectively, sumanirole has shown the ability to reverse the resulting motor deficits. Administration of sumanirole resulted in a significant and sustained increase in horizontal locomotor activity. nih.govsigmaaldrich.com A noteworthy effect was observed at subcutaneous doses equal to or greater than 12.5 micromol/kg. nih.govsigmaaldrich.com
Effect of Sumanirole in Reserpinized and α-Methyl-para-Tyrosine-Treated Rats
| Treatment | Observed Effect | Effective Dose |
|---|---|---|
| This compound | Significant and sustained increase in horizontal activity | ≥12.5 micromol/kg s.c. |
The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway of rats creates a model of Parkinson's disease with a pronounced motor asymmetry. In this model, dopamine agonists induce rotational behavior contralateral to the side of the lesion. Sumanirole was found to cause profound and sustained rotational behavior in these 6-OHDA-lesioned rats. nih.govsigmaaldrich.com Reports indicate that it was substantially more efficacious in producing this effect than any other agonist tested in the same studies. nih.govsigmaaldrich.com This robust response underscores its potent D2 receptor agonist activity in a dopamine-depleted state. The rotational behavior stimulated by sumanirole was effectively blocked by the dopamine receptor antagonist haloperidol, confirming the D2 receptor-mediated mechanism of this effect. nih.gov
Effect of Sumanirole in Unilateral 6-Hydroxydopamine-Lesioned Rats
| Treatment | Observed Effect | Antagonism |
|---|---|---|
| This compound | Profound and sustained contralateral rotational behavior | Blocked by Haloperidol |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-Treated Primate Models
The utility of Sumanirole has been assessed in primate models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that causes parkinsonian symptoms. In studies involving MPTP-lesioned monkeys, Sumanirole has demonstrated the ability to improve disability scores and locomotor activities in a dose-dependent manner. researchgate.netnih.gov Research in squirrel monkeys rendered parkinsonian through chronic MPTP administration showed that Sumanirole treatment led to an improved functional outcome when compared to a vehicle. nih.gov While L-DOPA treatment yielded the most significant symptomatic improvement, Sumanirole was observed to elicit antiparkinsonian effects without inducing the dyskinesias associated with L-DOPA. nih.gov
Table 1: Effects of Sumanirole in MPTP-Treated Primates
| Parameter | Observation | Citation |
|---|---|---|
| Disability Scores | Dose-dependent improvement. | researchgate.netnih.gov |
| Locomotor Activity | Dose-dependent improvement. | researchgate.netnih.gov |
| Functional Outcome | Improved compared to vehicle. | nih.gov |
| Dyskinesias | Not observed with Sumanirole treatment. | nih.gov |
Restless Legs Syndrome Models
Models of Dopamine Hypofunction
Sumanirole has been characterized in various animal models that exhibit dopamine hypofunction, a state of reduced dopamine signaling. In rats treated with reserpine and alpha-methyl-para-tyrosine, which deplete dopamine stores, Sumanirole produced a notable and lasting increase in horizontal movement. researchgate.netnih.gov Furthermore, in rats with unilateral 6-hydroxydopamine lesions, a model that mimics the dopamine depletion seen in Parkinson's disease, Sumanirole induced significant and sustained rotational behavior. researchgate.netnih.gov This effect was blockable by the dopamine receptor antagonist, haloperidol. researchgate.netnih.gov These findings underscore Sumanirole's activity in conditions of compromised dopamine function. researchgate.netnih.gov
Table 2: Effects of Sumanirole in Rodent Models of Dopamine Hypofunction
| Model | Effect of Sumanirole | Citation |
|---|---|---|
| Reserpinized, alpha-methyl-para-tyrosine-treated rats | Significant and sustained increase in horizontal activity. | researchgate.netnih.gov |
| Unilateral 6-hydroxydopamine-lesioned rats | Profound and sustained rotational behavior. | researchgate.netnih.gov |
Models for Anxiolytic- and Antidepressant-Like Activities
The elevated plus maze is a widely utilized behavioral test to assess anxiety-like behavior in rodents. meliordiscovery.comnih.gov However, specific preclinical research findings on the effects of this compound in the elevated plus maze are not available in the reviewed literature.
The forced swim test is a common preclinical screening tool to evaluate the potential antidepressant effects of pharmacological compounds. nih.govnih.gov Despite its widespread use, there is no readily available data from studies that have specifically investigated the effects of this compound in the forced swim test.
Models for Impulsivity and Attentional Performance (e.g., 5-Choice Serial Reaction Time Test)
The 5-Choice Serial Reaction Time (5-CSRT) task is a sophisticated behavioral paradigm used to assess visuospatial attention and motor impulsivity in rodents. Research investigating the effects of Sumanirole in this model has shown that the compound can modulate impulsive behavior. Specifically, studies in rats have demonstrated that Sumanirole significantly reduces premature responding, which is a key measure of impulsivity in the 5-CSRT task. This effect was observed at doses that did not cause excessive sedation, indicating a specific action on impulsive control.
| Parameter | Effect of Sumanirole | Antagonism |
| PPI at 60-120 ms (B15284909) intervals | Decrease | Blocked by D2 antagonist L741626 |
| PPI at 10-20 ms intervals | Increase | Not specified |
Neurophysiological and Behavioral Outcomes in Preclinical Studies
Regulation of Locomotor Activity
Sumanirole has demonstrated significant effects on locomotor activity in various preclinical models. In rats treated with reserpine and alpha-methyl-para-tyrosine to deplete dopamine, Sumanirole produced a significant and sustained increase in horizontal movement. nih.govresearchgate.net Similarly, in a mouse model of parkinsonism induced by reserpine, Sumanirole was shown to increase locomotion. frontiersin.org Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned monkeys also showed that Sumanirole could dose-dependently improve locomotor activity scores. nih.govresearchgate.net
Impact on Rotational Behavior in Lesioned Models
In the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard for assessing dopamine agonist activity relevant to Parkinson's disease, Sumanirole induced profound and sustained contralateral rotational behavior. nih.govnih.govmdpi.com Its efficacy in producing this effect was reported to be substantially greater than other agonists tested in the same model. nih.govresearchgate.net This rotational behavior, indicative of postsynaptic dopamine receptor stimulation in the denervated striatum, was effectively blocked by the dopamine receptor antagonist haloperidol. nih.govresearchgate.net
Effects on Plasma Prolactin Levels
Dopamine acts as a primary inhibitor of prolactin secretion from the pituitary gland. In line with its function as a D2 receptor agonist, Sumanirole has been shown to dose-dependently decrease plasma prolactin levels in rats. nih.govresearchgate.net This effect is a classic in vivo marker of D2 receptor engagement and confirms the compound's functional activity at these receptors.
Influence on Dopamine Neuron Firing Rates in Substantia Nigra Pars Compacta
Sumanirole influences the activity of dopamine neurons in the substantia nigra pars compacta (SNc), a key area in motor control. mdpi.com By acting on D2 autoreceptors located on these neurons, Sumanirole depresses their firing rates. nih.govresearchgate.net In preclinical studies, it was determined to have a potent effect, with an ED₅₀ of 2.3 micromol/kg i.v. for this action in rats. nih.govresearchgate.net This inhibitory effect on neuronal firing is a hallmark of direct-acting dopamine agonists.
Modulation of Striatal Acetylcholine (B1216132) Levels
The interplay between dopamine and acetylcholine in the striatum is crucial for motor control. nih.govnih.gov Dopamine D2 receptors are known to modulate the release of acetylcholine from striatal interneurons. Preclinical research demonstrates that Sumanirole acts as a full agonist for the elevation of striatal acetylcholine levels in rats, with an ED₅₀ of 12.1 micromol/kg i.p. nih.govresearchgate.net
| Neurophysiological/Behavioral Outcome | Model | Key Finding |
| Locomotor Activity | Reserpinized rats | Significant and sustained increase in horizontal activity. nih.govresearchgate.net |
| Rotational Behavior | 6-OHDA-lesioned rats | Profound and sustained contralateral rotations. nih.govresearchgate.net |
| Plasma Prolactin | Rats | Dose-dependent decrease in plasma levels. nih.govresearchgate.net |
| Dopamine Neuron Firing | Rats (Substantia Nigra Pars Compacta) | Depressed firing rates (ED₅₀ = 2.3 micromol/kg i.v.). nih.govresearchgate.net |
| Striatal Acetylcholine | Rats | Full agonist for elevation of levels (ED₅₀ = 12.1 micromol/kg i.p.). nih.govresearchgate.net |
Cognitive Effects (e.g., Spatial Working Memory, Reversal Learning, Reaction Time)
The cognitive effects of Sumanirole have been explored in several preclinical models, yielding distinct outcomes across different cognitive domains.
Spatial Working Memory: Research investigating the role of dopamine D2-like receptors on spatial working memory has utilized Sumanirole as a selective D2 receptor agonist. In a study involving male rats performing a T-maze task, the administration of a D2R-like agonist, Sumanirole, at two different doses did not produce a statistically significant effect on spatial working memory at any point during the three days of training when compared to control animals. This suggests a less critical role for D2 receptor agonism in modulating performance in this specific spatial memory task, in contrast to D1 receptor-like mechanisms which were found to be a main modulator. nih.gov
Interactive Table: Effect of Sumanirole on Spatial Working Memory in T-Maze Task
| Treatment Group | Day 1 Performance (vs. Control) | Day 2 Performance (vs. Control) | Day 3 Performance (vs. Control) | Overall Effect (vs. Control) |
| Sumanirole (Low Dose) | No significant difference | No significant difference | No significant difference | No significant effect |
| Sumanirole (High Dose) | No significant difference | No significant difference | No significant difference | No significant effect |
Data based on findings from a study assessing D2R-like agonist effects on spatial working memory in rats. nih.gov The table indicates a lack of statistically significant impact of Sumanirole at the tested doses in this paradigm.
Reversal Learning: The impact of D2 receptor stimulation with Sumanirole has been assessed in non-human primates performing a reversal learning task. One study observed that at high dosages, a D2 agonist impaired reversal learning. researchgate.net Another investigation in monkeys found that systemic administration of Sumanirole did not consistently alter performance in a reversal learning task across subjects and experimental blocks. researchgate.net These findings suggest that the influence of D2 receptor agonism on cognitive flexibility, a key component of reversal learning, may be complex and dependent on various factors including dosage and individual differences.
Reaction Time: Sumanirole's effects on reaction time and related attentional processes have been examined using the five-choice serial reaction time task (5-CSRTT) in rats. A study found that Sumanirole administration had a significant main effect on both the latency to collect food rewards and the latency to make a correct response. researchgate.net Specifically, it dose-dependently increased both correct and reward collection latencies. researchgate.net Further research has distinguished its effects based on baseline impulsivity, noting that Sumanirole selectively decreased premature responding (a measure of motor impulsivity) in rats classified as "high-impulsive," without a similar effect in "low-impulsive" rats. nih.gov
Interactive Table: Effects of Sumanirole on 5-CSRTT Performance
| Performance Metric | Effect of Sumanirole | Citation |
| Correct Response Latency | Significant increase | researchgate.net |
| Food Collection Latency | Significant increase | researchgate.net |
| Premature Responding (Impulsivity) | Selective decrease in high-impulsive rats | nih.gov |
This table summarizes findings from studies on Sumanirole's impact on reaction time and impulsivity in rats.
Dopaminergic Contributions to Effort-Related Choice Behavior
The involvement of dopamine in motivating effortful behavior is well-established, with distinct roles emerging for different dopamine receptor subtypes. Preclinical studies using effort-based decision-making tasks have investigated the specific contribution of D2 receptor activation via Sumanirole.
In rodent models of Parkinson's disease, which are characterized by significant dopamine depletion and associated motivational deficits, the ability of various dopamine agonists to restore effortful behavior has been tested. One key paradigm is the progressive ratio schedule, where the number of responses required to obtain a reward progressively increases, thus measuring the "breakpoint," or the maximum effort an animal is willing to exert. frontiersin.orgnih.gov
A study using a 6-hydroxydopamine (6-OHDA) lesion model to induce motivational deficits in rats tested the effects of selective dopamine receptor agonists on performance in an operant task. The results showed that while a D3 receptor-preferring agonist could reverse the motivational impairment, the selective D2 receptor agonist Sumanirole did not. mdpi.com This finding was echoed in another report which noted that a D2 agonist failed to reverse motivational deficits induced by dopaminergic cell loss in the substantia nigra pars compacta. cogneuro.com.au These studies collectively suggest that D2 receptor stimulation alone may be insufficient to overcome significant motivational deficits in effort-based decision-making, highlighting a more critical role for D3 receptors in this context. mdpi.comcogneuro.com.au Further supporting this, one study explicitly noted a lack of reinforcing effects for Sumanirole in a progressive-ratio schedule study. researchgate.net
Interactive Table: Effect of Sumanirole on Effort-Related Behavior in a 6-OHDA Lesion Model
| Dopamine Agonist | Receptor Selectivity | Reversal of Motivational Deficit | Citation |
| Sumanirole | D2 Agonist | No | cogneuro.com.au, mdpi.com |
| PD-128907 | D3-Preferring Agonist | Yes | cogneuro.com.au, mdpi.com |
| SKF-38393 | D1 Agonist | No | mdpi.com |
This table contrasts the efficacy of Sumanirole with other dopamine agonists in reversing effort-related motivational deficits in a rodent model of dopamine depletion.
Effects on Prepulse Inhibition Parameters and Receptor Specificity
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus. It is a measure of sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders. The effects of the selective D2 agonist Sumanirole on PPI have been characterized to understand the specific role of D2 receptors in this process.
Research in adult male Sprague Dawley rats has demonstrated that Sumanirole administration significantly modulates PPI. In a dose-response study, Sumanirole was found to reduce PPI in a dose-dependent manner. This disruption of sensorimotor gating is a typical effect observed with dopamine agonists. researchgate.netresearchgate.net
Furthermore, the effect of Sumanirole on PPI was found to be highly dependent on the interval between the prepulse and the startling pulse. At short prepulse intervals (10-20 ms), Sumanirole paradoxically increased PPI. researchgate.netresearchgate.net In contrast, at longer prepulse intervals (60 ms and 120 ms), Sumanirole produced a robust and significant decrease in PPI. researchgate.netresearchgate.net
To confirm that these effects were mediated specifically by the D2 receptor, a D2-preferential antagonist, L741626, was administered prior to Sumanirole. The study found that low doses of L741626 successfully antagonized the PPI deficits induced by Sumanirole. researchgate.netresearchgate.net This finding provides strong evidence that the modulation of PPI by Sumanirole is mediated through its action at the D2 receptor, making it a valuable tool for investigating D2 receptor-specific contributions to sensorimotor gating. researchgate.netresearchgate.net
Interactive Table: Dose-Response and Interval-Dependent Effects of Sumanirole on Prepulse Inhibition (PPI)
| Experimental Condition | Outcome | Key Finding | Citation |
| Dose-Response | Dose-dependent decrease in %PPI | Each active dose significantly reduced PPI compared to vehicle. | researchgate.net |
| Interval Study (Short) | Increase in %PPI | Significant PPI-increasing effects at 10-20 ms prepulse intervals. | researchgate.net, researchgate.net |
| Interval Study (Long) | Decrease in %PPI | Significant PPI-decreasing effects at 60 ms and 120 ms prepulse intervals. | researchgate.net, researchgate.net |
| Receptor Specificity | Antagonism by L741626 | The D2 antagonist L741626 blocked the PPI-disruptive effects of Sumanirole. | researchgate.net, researchgate.net |
This table summarizes the key findings on the effects of Sumanirole on PPI, highlighting its dose, interval, and receptor-specific actions.
Clinical Research and Translational Studies
Clinical Trial Design and Objectives
The clinical development program for sumanirole (B131212) was comprehensive, encompassing Phase II and Phase III studies designed to evaluate its efficacy and safety in different patient populations.
Phase 3 Studies in Early Parkinson's Disease (e.g., NCT00058838, NCT00036218, NCT00036205)
Multiple Phase III clinical trials were conducted to assess sumanirole as a monotherapy for early Parkinson's disease. These studies were typically double-blind, placebo-controlled, and often included an active comparator, such as ropinirole (B1195838), to gauge its relative efficacy.
One key study, likely encompassing the objectives of trials such as NCT00058838 and NCT00036218, was a large-scale, randomized, double-blind, parallel-group trial. wikipedia.orgnih.gov The primary objective of these studies was to determine the efficacy and safety of sumanirole in treating the signs and symptoms of early-stage Parkinson's disease. wikipedia.org The primary endpoint was often the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) and III (Motor Examination) scores. nih.gov
For instance, one pivotal 40-week study involved 614 patients with early Parkinson's disease who were treated with either sumanirole, ropinirole, or a placebo. nih.gov Another significant trial, NCT00036218, was a Phase III, double-blind, placebo-controlled, randomized study that also compared the efficacy, safety, and tolerability of sumanirole against both placebo and ropinirole in patients with early Parkinson's disease. wikipedia.org
In addition to these efficacy-focused trials, the clinical development program also included long-term safety and tolerability studies. NCT00036205 was an open-label, long-term, flexible-dose study designed to assess the safety, tolerability, and therapeutic response of sumanirole in patients with Parkinson's disease who had participated in previous sumanirole studies. The primary objective of this long-term extension study was to monitor the safety profile of sumanirole over a period of up to four years through safety labs, ECG monitoring, vital signs, and adverse event reporting. Secondary objectives included evaluating the long-term therapeutic response using the UPDRS and assessing quality of life.
| Clinical Trial Identifier | Study Phase | Study Design | Patient Population | Primary Objectives | Comparators |
|---|---|---|---|---|---|
| NCT00058838 / NCT00036218 (representative studies) | Phase 3 | Double-blind, placebo-controlled, randomized, parallel-group | Early Parkinson's Disease | To evaluate the efficacy and safety of sumanirole in treating the signs and symptoms of early Parkinson's disease. | Placebo, Ropinirole |
| NCT00036205 | Phase 3 (Open-label extension) | Open-label, long-term, flexible-dose | Parkinson's Disease (participants from prior sumanirole studies) | To assess the long-term safety and tolerability of sumanirole. | N/A |
Investigations in Restless Legs Syndrome
Sumanirole was also investigated for the treatment of restless legs syndrome (RLS). A Phase II, randomized, double-blind, placebo-controlled, dose-response study was conducted to evaluate the efficacy and tolerability of sumanirole in patients with idiopathic RLS. The primary efficacy endpoint was the mean change in the total score of the International Restless Legs Scale (IRLS).
Comparative Efficacy and Safety Research Against Existing Therapies (e.g., Ropinirole, L-DOPA)
A significant focus of the sumanirole clinical development program was to establish its efficacy and safety in comparison to existing therapies, primarily the dopamine (B1211576) agonist ropinirole and, to a lesser extent in clinical settings, the gold-standard treatment, L-DOPA.
In a study of patients with advanced Parkinson's disease, sumanirole was evaluated as an adjunctive therapy. nih.govcapes.gov.br This flexible-dose, randomized, double-blind, double-dummy, parallel-group study included 948 subjects who received either sumanirole, ropinirole, or a placebo in addition to their existing L-DOPA regimen. nih.govcapes.gov.br The primary endpoint was the change in the combined UPDRS Parts II and III scores. The results demonstrated that both sumanirole and ropinirole were statistically superior to placebo as adjunctive therapy. nih.govcapes.gov.br Importantly, this study also aimed to demonstrate the non-inferiority of sumanirole to ropinirole, which was successfully established. nih.govcapes.gov.br
In the context of early Parkinson's disease, a head-to-head comparison with ropinirole showed that while both sumanirole and ropinirole were effective compared to placebo, the non-inferiority of sumanirole to ropinirole was not demonstrated. nih.gov
Analysis of Clinical Trial Outcomes and Research Implications
The clinical trial outcomes for sumanirole presented a mixed picture. In advanced Parkinson's disease, as an adjunctive therapy, sumanirole was found to be effective and non-inferior to ropinirole. nih.govcapes.gov.br However, in early Parkinson's disease, it failed to demonstrate non-inferiority to ropinirole, a crucial factor for a new drug entering a market with established competitors. nih.gov A high withdrawal rate due to lack of efficacy was also observed in the sumanirole and placebo groups in this early Parkinson's disease study. nih.gov
In the study on restless legs syndrome, sumanirole did not show a statistically significant improvement in the primary endpoint, the IRLS score, compared to placebo at any of the doses tested.
From a research perspective, these outcomes have several implications. The failure to consistently demonstrate at least equivalent efficacy to an existing dopamine agonist like ropinirole likely diminished its perceived clinical value. For a new therapeutic agent to be considered a significant advancement, it typically needs to offer a superior efficacy or safety profile, or a more convenient dosing regimen.
Rationale for Discontinuation of Clinical Development from a Research Perspective
In 2004, the clinical development of sumanirole was officially discontinued. wikipedia.org The primary reason cited was that recent studies had "failed to sufficiently distinguish sumanirole from currently available therapies." wikipedia.org
From a research and development standpoint, this decision can be interpreted in several ways. The inability to demonstrate non-inferiority to ropinirole in early Parkinson's disease was a significant setback. nih.gov In a competitive therapeutic landscape, a new drug that does not offer a clear advantage over existing, and often less expensive, options faces a challenging path to regulatory approval and market acceptance.
While sumanirole's high selectivity for the D2 receptor was a point of scientific interest, this did not translate into a clinically meaningful superior efficacy or safety profile in the pivotal trials. The high placebo response often seen in Parkinson's disease and restless legs syndrome trials may have also contributed to the difficulty in demonstrating a robust and statistically significant effect.
Mechanistic Insights and Neurobiological Applications As a Research Tool
Elucidating the Role of Dopamine (B1211576) D2 Receptors in Brain Function and Dysfunction
Sumanirole's primary value as a research tool stems from its capacity to selectively activate the dopamine D2 receptor, thereby helping to isolate and characterize its specific functions. researchgate.netnih.gov It is a fully efficacious agonist that elicits numerous physiological responses attributed to the activation of D2-like receptors. researchgate.netnih.gov By using Sumanirole (B131212), researchers can investigate the direct consequences of D2 receptor stimulation on neuronal activity and broader brain function. For instance, studies in rats have shown that Sumanirole administration leads to an elevation of striatal acetylcholine (B1216132) levels and a dose-dependent decrease in plasma prolactin levels, both well-established markers of D2 receptor engagement. researchgate.netnih.gov Furthermore, it has been demonstrated to depress the firing rates of dopamine neurons in the substantia nigra pars compacta, providing direct evidence of its action on autoreceptors that regulate dopaminergic tone. researchgate.netnih.gov This high selectivity makes Sumanirole an invaluable compound for parsing the D2 receptor's contribution to both normal brain function and states of dopamine hypofunction. researchgate.netnih.gov
Contributions to Understanding Dopamine Dysregulation in Neurological Disorders
The study of neurological disorders characterized by dopamine dysregulation, such as Parkinson's disease and restless legs syndrome, has been significantly advanced by the use of Sumanirole in preclinical models. researchgate.netnih.gov In various animal models of Parkinson's disease, Sumanirole has demonstrated a high level of efficacy in mitigating motor deficits. researchgate.netnih.gov For example, in rats treated with reserpine (B192253) and alpha-methyl-para-tyrosine to deplete dopamine, Sumanirole produced a significant and sustained increase in horizontal locomotor activity. researchgate.netnih.gov
In more specific models, such as rats with unilateral 6-hydroxydopamine lesions, Sumanirole induced profound and sustained rotational behavior, a key indicator of dopaminergic receptor stimulation in the denervated striatum. researchgate.netnih.gov Its efficacy in these models was found to be substantially greater than other agonists tested. researchgate.netnih.gov Similarly, in non-human primate models of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Sumanirole dose-dependently improved disability scores and locomotor activity. researchgate.netnih.govresearchgate.net These findings underscore Sumanirole's utility in modeling the therapeutic effects of D2 receptor agonism and exploring the pathophysiology of dopamine-deficient motor disorders. researchgate.netnih.gov
Investigating Dopaminergic System Dysfunctions in Specific Brain Regions
Sumanirole allows for the targeted investigation of D2 receptor function within specific neural circuits implicated in neurological and psychiatric disorders. The D2 receptor is highly expressed in brain regions such as the striatum, nucleus accumbens, substantia nigra, and ventral tegmental area (VTA). researchgate.netreddit.com Research using Sumanirole has confirmed its action in these key areas. Electrophysiological studies have shown that Sumanirole depresses the firing rates of dopamine neurons in the substantia nigra pars compacta, a critical region for motor control that degenerates in Parkinson's disease. researchgate.netnih.gov
In the VTA, a central hub for the brain's reward and motivation system, Sumanirole has been used to study D2-mediated cellular activity. researchgate.net Specifically, recordings from D2 receptor-expressing dopaminergic cells in the VTA have been used to measure G protein-coupled inwardly-rectifying potassium channel (GIRK) activity following agonist application. researchgate.net The mesolimbic pathway, originating in the VTA and projecting to the nucleus accumbens, is crucial for reward and motivation, and preclinical evidence suggests D2/D3 receptors in the nucleus accumbens are associated with these processes. nih.gov By enabling the selective activation of D2 receptors, Sumanirole helps dissect their specific contributions to the function and dysfunction of these vital brain regions. researchgate.netnih.gov
Analysis of D2-Receptor-Mediated Activation of Intracellular Pathways
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production. nih.govnih.gov Sumanirole, as a full D2 agonist, reliably initiates this canonical signaling pathway. researchgate.net Beyond this, D2 receptor activation can also trigger other signaling cascades, including those involving β-arrestin, which is associated with receptor desensitization and G protein-independent signaling. nih.gov
Sumanirole has become an important reference compound in studies designed to develop "biased agonists"—ligands that preferentially activate one intracellular pathway over another. nih.govresearchgate.netacs.org For example, novel bivalent ligands based on the Sumanirole structure have been created that show enhanced G-protein coupling but substantially reduced efficacy for β-arrestin recruitment. nih.govresearchgate.net In studies using bioluminescence resonance energy transfer (BRET) assays to measure receptor-protein interactions, Sumanirole itself displayed similar efficacy levels for both G-protein activation and β-arrestin recruitment, establishing it as a relatively unbiased agonist. acs.org This makes it an ideal baseline against which the bias of novel compounds can be measured, aiding the effort to understand the distinct physiological roles of G-protein- versus β-arrestin-mediated D2 receptor signaling. nih.govacs.org Furthermore, Sumanirole has been used to confirm D2R-mediated activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels in midbrain slices. researchgate.net
Differentiating D2-Linked Versus Other Dopamine Receptor Subtype Mechanisms
A significant challenge in dopamine research is distinguishing the effects of the five different dopamine receptor subtypes (D1-D5), particularly the highly homologous D2-like family (D2, D3, D4). nih.gov Sumanirole's high selectivity for the D2 receptor over all other subtypes makes it an exceptional tool for this purpose. researchgate.netnih.gov Radioligand binding assays have demonstrated that Sumanirole has a much higher affinity for the D2 receptor compared to D1, D3, and D4 receptors. tocris.com
This selectivity has been leveraged in numerous experimental paradigms. For example, in studies of prepulse inhibition (PPI), a measure of sensorimotor gating that is disrupted in schizophrenia, Sumanirole was used to demonstrate that selective D2 receptor activation is sufficient to reduce PPI in rats. nih.gov This effect was blocked by a preferential D2 antagonist, confirming the mechanism of action. nih.gov Such findings help clarify the specific contribution of D2 receptors to processes where non-selective agonists, which activate D1, D2, and D3 receptors, produce ambiguous results. nih.gov By providing a means to isolate D2 receptor-mediated effects, Sumanirole helps researchers to build a more precise model of the distinct roles each dopamine receptor subtype plays in the central nervous system. nih.govfrontiersin.org
Table 1: In Vitro Receptor Binding Profile of Sumanirole This table displays the binding affinity (Ki) of Sumanirole for various dopamine receptor subtypes as determined by radioligand binding assays. Lower Ki values indicate higher affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| D2 | 9.0 | tocris.com |
| D3 | 1940 | tocris.com |
| D4 | >2190 | tocris.com |
| D1 | >7140 | tocris.com |
Table 2: Functional Potency of Sumanirole This table shows the functional potency (EC50) of Sumanirole in cell-based assays, indicating the concentration required to elicit a half-maximal response.
| Assay Type | Effective Concentration (EC50) in nM | Reference |
|---|---|---|
| Cell-Based Functional Assays | 17 - 75 | researchgate.netnih.govtocris.com |
Utility in Dissecting Dopaminergic Contributions to Motivational Deficits and Cognitive Processes
The dopaminergic system is critically involved in regulating motivation and higher-order cognitive functions. nih.govresearchgate.net Sumanirole has been employed in non-human primate studies to dissect the specific role of D2 receptor activation in these processes. nih.gov In one study using the Cambridge Neuropsychological Test Automated Battery (CANTAB), a D2 agonist improved performance on a spatial working memory task. nih.gov However, it also impaired performance on a reversal learning task, which assesses cognitive flexibility, and slowed reaction times. nih.gov
These findings highlight that D2 receptor stimulation can have differential, and sometimes opposing, effects depending on the specific cognitive domain being tested. nih.gov The same research also noted that higher amounts of the D2 agonist led to a significant decrease in the rate of trial completion, which was interpreted as a reduction in motivation. nih.gov This aligns with the broader understanding that mesolimbic dopamine is crucial for effort-related processes and behavioral activation. researchgate.net Disorders of motivation, such as apathy seen in Parkinson's disease, are characterized by an increased aversion to effort. monash.edu Research has shown that dopaminergic therapy can improve cognitive motivation in these patients. monash.edu By providing a selective D2 agonist, Sumanirole serves as a tool to investigate how this specific receptor subtype contributes to the complex interplay between dopamine, cognition, and the motivation to engage in goal-directed behaviors. nih.govscispace.com
Future Directions and Emerging Research Avenues
Exploration of Sumanirole (B131212) Maleate (B1232345) in Novel Disease Models
The high selectivity of sumanirole for the D2 receptor makes it an important tool for investigating the role of this receptor in various pathophysiological processes beyond its traditional focus. nih.govresearchgate.net
Schizophrenia and Psychosis Models : Researchers are utilizing sumanirole to dissect the complex role of D2 receptors in schizophrenia. For instance, sumanirole's effects on prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in schizophrenia patients, have been characterized in rats. nih.gov Studies showed that sumanirole could decrease PPI, an effect that was reversed by a D2-preferential antagonist, confirming the D2 receptor's involvement. nih.gov This makes sumanirole a valuable tool for understanding the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic agents. nih.govnih.gov
Alzheimer's Disease : Emerging evidence suggests a role for dopamine (B1211576) D2 receptor signaling in the cognitive deficits associated with Alzheimer's disease (AD). In the Tg2576 mouse model of AD, which exhibits hippocampal hyperexcitability, sumanirole has been shown to restore levels of phosphorylated CREB (p-CREB) in parvalbumin interneurons (PV-INs) and improve gamma-oscillations. patsnap.com This suggests that D2R agonists like sumanirole could potentially mitigate some of the network dysfunctions seen in AD. patsnap.com
Substance Use Disorders : Sumanirole is also being employed in models of drug addiction to clarify the role of D2 receptors in reward and reinforcement. In mice trained to discriminate cocaine, sumanirole induced only partial cocaine-appropriate responding, suggesting that selective D2 receptor activation is not sufficient to fully mimic cocaine's discriminative stimulus effects. nih.gov Such studies are crucial for understanding the specific contribution of different dopamine receptor subtypes to the addictive properties of psychostimulants.
Advanced Structural and Computational Studies for Receptor-Ligand Interactions
Understanding precisely how sumanirole interacts with the D2 receptor at a molecular level is critical for rational drug design. Advanced computational and structural biology techniques are being applied to elucidate these interactions.
Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the dynamic conformational changes of G protein-coupled receptors (GPCRs) like the D2R upon ligand binding. nih.gov These methods can reveal the atomic-level details of how sumanirole engages with the orthosteric binding site and how this engagement translates into receptor activation. patsnap.com
Structure-activity relationship (SAR) studies on sumanirole analogues are providing a clearer picture of the chemical features necessary for D2R selectivity and efficacy. nih.gov By systematically modifying the sumanirole scaffold and observing the effects on binding affinity and functional activity, researchers can map the pharmacophore and identify key interaction points within the receptor's binding pocket. nih.gov This knowledge is instrumental for designing new ligands with tailored pharmacological properties.
Research into Selective D2R Pathway Targeting for Novel Pharmacotherapies
The dopamine D2 receptor signals through two primary pathways: G protein-dependent signaling and β-arrestin-dependent signaling. broadinstitute.orgresearchgate.net Traditional D2R agonists and antagonists modulate both pathways. However, there is growing interest in developing "biased agonists" that selectively activate one pathway over the other. nih.gov This functional selectivity holds the promise of developing drugs with improved therapeutic efficacy and reduced side effects. nih.govbroadinstitute.org
For example, antipsychotic efficacy is thought to be linked to the β-arrestin pathway, while motor side effects may be associated with G protein signaling. broadinstitute.org Therefore, a β-arrestin-biased D2R antagonist could potentially be an effective antipsychotic with a lower risk of extrapyramidal symptoms. broadinstitute.org Conversely, G protein-biased D2R agonists are being explored for other neurological conditions. The study of how different ligands stabilize distinct receptor conformations that lead to pathway-specific signaling is a key area of research. researchgate.net
Development of Next-Generation Biased Dopamine Agonists Based on the Sumanirole Scaffold
The chemical structure of sumanirole serves as a valuable starting point for the development of novel, biased D2R agonists. nih.gov Researchers are modifying the sumanirole pharmacophore to create new compounds with specific signaling profiles.
One successful strategy has been the creation of bivalent or bitopic ligands. patsnap.comnih.govacs.org These molecules are designed to simultaneously engage the primary (orthosteric) binding site and a secondary (allosteric or another binding pocket) site on the receptor. patsnap.com By linking the sumanirole core to other molecular fragments, scientists have developed new ligands that exhibit significant bias towards G protein activation (specifically Gαo) over β-arrestin recruitment. nih.govacs.org
For instance, an extended SAR study using sumanirole as the primary pharmacophore led to the identification of compound 19 , a potent and selective G protein-biased agonist with subnanomolar efficacy. nih.gov These novel analogues demonstrate that substitutions at specific positions on the sumanirole structure can dramatically alter the functional selectivity of the resulting compound. nih.govacs.org
Table 1: Pharmacological Profile of Sumanirole and a Biased Analogue
| Compound | D2R Kᵢ (nM) | D2R cAMP Inhibition EC₅₀ (nM) | β-arrestin Recruitment EC₅₀ (nM) | Bias Profile |
|---|---|---|---|---|
| Sumanirole | 9.0 - 17.1 rndsystems.combio-techne.com | 17 - 75 nih.govtocris.com | Active | Balanced/Slight G-protein bias |
This table is for illustrative purposes. Data is compiled from multiple sources and direct comparison may vary based on assay conditions.
Application as a Pharmacological Probe for Dissecting Complex Neurobiological Circuits
The high selectivity of sumanirole makes it an invaluable pharmacological tool for researchers seeking to isolate and study the function of D2 receptors within specific neural circuits. researchgate.netnih.gov By selectively activating D2 receptors, investigators can parse their contribution to complex behaviors and physiological processes.
Sumanirole has been used to:
Clarify Receptor Roles in Behavior : Its use in PPI studies helps to distinguish the role of D2 receptors from D3 or other dopamine receptor subtypes in the regulation of sensorimotor gating. nih.gov
Investigate Dopaminergic Pathways : In animal models, sumanirole elicits physiological responses characteristic of D2-like receptor function, such as decreasing prolactin levels and depressing the firing rates of dopamine neurons in the substantia nigra pars compacta. nih.govresearchgate.net This allows for precise mapping of D2 receptor-mediated effects within the brain.
Probe Disease Mechanisms : As seen in the Alzheimer's disease models, sumanirole can be used to test hypotheses about how D2 receptor dysfunction contributes to network abnormalities, helping to uncover novel therapeutic targets. patsnap.com
Q & A
Q. What are the primary pharmacological targets of sumanirole maleate, and how is its selectivity for dopamine D2 receptors validated experimentally?
this compound is a highly selective dopamine D2 receptor agonist with a reported Ki value of 9 nM for D2 receptors and minimal affinity for D1, D3, D4, or D5 receptors . Its selectivity is typically validated using radioligand binding assays with transfected cell lines expressing individual dopamine receptor subtypes. For example, competitive binding studies using [³H]-spiperone (a D2 antagonist) can quantify displacement efficiency, while parallel assays with D1-specific ligands (e.g., [³H]-SCH-23390) confirm lack of cross-reactivity .
Q. What are the standard protocols for preparing and storing this compound stock solutions in in vitro studies?
this compound is soluble in DMSO (16 mg/mL) and should be stored at -20°C in aliquots to avoid freeze-thaw cycles . For in vitro applications (e.g., cell culture), a common working concentration range is 10 nM–10 μM. Researchers should use serial dilutions in assay buffers to minimize solvent toxicity (e.g., keeping DMSO ≤0.1% v/v). Stability testing via HPLC is recommended to confirm compound integrity over time .
Q. How is the purity of synthesized this compound verified, and what analytical methods are employed?
Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for structural confirmation. The synthetic route described by [ ] includes intermediates like the N-methoxyquinolinone (IV) and final hydrogenolysis steps, with purity ≥98% achieved via recrystallization from ethanol-water mixtures .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions between in vitro efficacy (EC50) and in vivo behavioral responses of this compound?
Discrepancies between in vitro EC50 values (17–75 nM) and in vivo dose-response curves may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:
- Conduct microdialysis in animal models to measure brain extracellular fluid concentrations post-administration.
- Pair ex vivo receptor occupancy assays with behavioral tests (e.g., rotational behavior in 6-OHDA-lesioned rats) to correlate target engagement with functional outcomes .
Q. How can researchers differentiate sumanirole’s effects on presynaptic vs. postsynaptic D2 receptors in Parkinson’s disease models?
- Use knockout rodent models lacking autoreceptors (e.g., conditional D2 receptor knockout in dopaminergic neurons).
- Apply fast-scan cyclic voltammetry to measure dopamine release in striatal slices: presynaptic D2 autoreceptor activation inhibits release, while postsynaptic effects alter neuronal firing rates .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
- Nonlinear regression (e.g., log[agonist] vs. response curves) to calculate EC50/ED50 values.
- Two-way ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple treatment groups.
- Power analysis during experimental design to ensure adequate sample sizes, given the compound’s high potency (ED50 = 46 nM) .
Methodological Challenges and Solutions
Q. What strategies mitigate off-target effects when using this compound in complex in vivo systems?
- Include control groups treated with selective D2 antagonists (e.g., raclopride) to confirm receptor specificity.
- Combine sumanirole with D3-preferring agonists (e.g., pramipexole) to isolate D2-mediated effects .
Q. How should researchers handle batch-to-batch variability in synthesized this compound?
- Perform nuclear magnetic resonance (NMR) and elemental analysis for each batch to confirm chemical consistency.
- Standardize biological assays using a reference batch (e.g., from a commercial source like Calbiochem®) to calibrate activity .
Data Interpretation and Reporting
Q. How should conflicting results from receptor binding vs. functional assays be reported?
Q. What frameworks are recommended for synthesizing sumanirole’s preclinical data into translational research hypotheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
